

# PNU-142586 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# PNU-142586: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PNU-142586** is a major metabolite of the oxazolidinone antibiotic, Linezolid.[1] Unlike its parent compound, **PNU-142586** is microbiologically inactive. However, it has garnered significant scientific interest due to its association with Linezolid-induced hematologic toxicity, particularly thrombocytopenia.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of **PNU-142586**, with a focus on its mechanism of action as a DNA topoisomerase II inhibitor.

# **Chemical Structure and Properties**

**PNU-142586** is structurally distinct from Linezolid, primarily due to the oxidative cleavage of the morpholine ring. The chemical identity and key properties of **PNU-142586** are summarized below.

Table 1: Chemical and Physical Properties of PNU-142586



| Property               | Value                                                                                                   | Source             |  |
|------------------------|---------------------------------------------------------------------------------------------------------|--------------------|--|
| IUPAC Name             | (S)-N-({3-[4-(Carboxymethyl(2-hydroxyethyl)amino)-3-fluorophenyl]-2-oxooxazolidin-5-yl}methyl)acetamide | ChemSpider         |  |
| Molecular Formula      | C16H20FN3O6                                                                                             | DrugBank Online    |  |
| Molecular Weight       | 369.35 g/mol                                                                                            | DrugBank Online    |  |
| Appearance             | White to off-white solid                                                                                | (Predicted)        |  |
| Water Solubility       | 1.33 mg/mL                                                                                              | DrugBank Online[4] |  |
| logP                   | 0.06                                                                                                    | DrugBank Online[4] |  |
| pKa (Strongest Acidic) | 3.66                                                                                                    | DrugBank Online[4] |  |
| pKa (Strongest Basic)  | -1.2 DrugBank Online[4]                                                                                 |                    |  |

Table 2: Spectroscopic Data for PNU-142586

| Spectrum Type                       | Data                                              |
|-------------------------------------|---------------------------------------------------|
| Predicted MS/MS (Positive Ion Mode) | splash10-0fk9-0009000000-<br>ffb3f54bb257e7fafda7 |
| Predicted MS/MS (Negative Ion Mode) | splash10-0a4i-9026000000-<br>6b0fc167840ec5257819 |

# Synthesis of PNU-142586

The synthesis of **PNU-142586** has been reported in the literature, typically involving a multistep process starting from a protected Linezolid derivative. A generalized synthetic workflow is presented below.





Click to download full resolution via product page

A generalized workflow for the synthesis of PNU-142586.

## **Experimental Protocol: Synthesis of PNU-142586**

The following is a representative, detailed protocol for the synthesis of **PNU-142586**, adapted from published literature. Specific reagents and conditions may vary.

#### Materials:

- Protected Linezolid intermediate
- Oxidizing agent (e.g., potassium permanganate, ruthenium tetroxide)
- Appropriate solvents (e.g., acetone, acetonitrile, water)
- Reagents for the introduction of carboxymethyl and hydroxyethyl groups (e.g., ethyl bromoacetate, ethylene oxide)
- Deprotection agents (e.g., palladium on carbon for hydrogenolysis, acid/base for labile protecting groups)
- Standard laboratory glassware and equipment for organic synthesis
- Purification apparatus (e.g., column chromatography, preparative HPLC)

#### Procedure:

 Oxidative Cleavage: Dissolve the protected Linezolid intermediate in a suitable solvent system. Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C). Monitor



the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

- Work-up: Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite).
   Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Introduction of Side Chains: To the crude product from the previous step, add the reagents
  for introducing the carboxymethyl and hydroxyethyl groups in a suitable solvent. The reaction
  may require heating and/or the use of a base. Monitor the reaction progress by TLC or LCMS.
- Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. Purify the product by column chromatography on silica gel.
- Deprotection: Dissolve the protected intermediate in a suitable solvent and add the deprotection agent. Carry out the reaction under the appropriate conditions (e.g., hydrogen atmosphere for hydrogenolysis). Monitor the reaction until completion.
- Final Purification: After removal of the catalyst and solvent, purify the final product, PNU-142586, by preparative HPLC or recrystallization to obtain a compound of high purity.
- Characterization: Confirm the structure and purity of the synthesized **PNU-142586** using techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and elemental analysis.

## **Biological Activity and Mechanism of Action**

**PNU-142586** has been identified as an inhibitor of DNA topoisomerase IIα (TOP2A) and IIβ (TOP2B).[5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, **PNU-142586** disrupts these essential cellular processes, leading to antiproliferative and cytotoxic effects.[1] This mechanism is believed to be a key contributor to the hematologic toxicity observed with high levels of **PNU-142586**.[1]





Signaling Pathway of PNU-142586 Action

Click to download full resolution via product page

Inhibition of Topoisomerase II by PNU-142586 disrupts DNA replication and transcription.

# Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **PNU-142586** on DNA topoisomerase II.

### Materials:

Human DNA topoisomerase IIα or IIβ enzyme



- Supercoiled plasmid DNA (e.g., pBR322)
- ATP
- · Topoisomerase II assay buffer
- PNU-142586
- Etoposide (positive control)
- DMSO (vehicle control)
- Proteinase K
- · Loading dye
- · Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide, SYBR Safe)
- Gel imaging system

### Procedure:

- Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing topoisomerase II assay buffer, ATP, and supercoiled plasmid DNA.
- Compound Addition: Add varying concentrations of PNU-142586 (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control (etoposide).
- Enzyme Addition: Initiate the reaction by adding human DNA topoisomerase II to each tube.
- Incubation: Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase
   K. Incubate further to digest the enzyme.
- Gel Electrophoresis: Add loading dye to each reaction and load the samples onto an agarose gel. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and linear).



 Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control. The formation of linear DNA indicates the stabilization of the cleavage complex, a characteristic of topoisomerase poisons.

## **Cytotoxicity Studies**

The cytotoxic potential of **PNU-142586** has been evaluated in various cell lines, particularly in human megakaryocytic cell lines, to understand its role in thrombocytopenia.[3]



Click to download full resolution via product page

A typical workflow for assessing the cytotoxicity of PNU-142586.

## **Experimental Protocol: Cytotoxicity Assay (MTT Assay)**

This protocol outlines a standard MTT assay to determine the cytotoxicity of PNU-142586.

#### Materials:

- Human megakaryocytic cell line (e.g., MEG-01)
- Cell culture medium and supplements
- PNU-142586
- Doxorubicin (positive control)
- DMSO (vehicle control)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO, acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

### Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of PNU-142586 in cell culture medium.
   Remove the old medium from the wells and add the medium containing different concentrations of PNU-142586. Include vehicle and positive controls.
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO<sub>2</sub> incubator.
- MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of PNU-142586 relative to the vehicle-treated control cells. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## **Pharmacokinetic Properties**

The accumulation of **PNU-142586** in plasma has been linked to an increased risk of Linezolid-induced toxicity, particularly in patients with renal impairment.[2] Pharmacokinetic studies are



therefore crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Human Pharmacokinetic Parameters of PNU-142586

| Parameter                                                                      | Value                                        | Condition | Source |
|--------------------------------------------------------------------------------|----------------------------------------------|-----------|--------|
| Mean Clearance (CL)                                                            | 13.54 L/h                                    | [6][7]    |        |
| Volume of Distribution (Vd)                                                    | 47.1 L (assumed to be the same as linezolid) | [6][7]    |        |
| Trough Concentration (Ctrough) Predictive of Thrombocytopenia                  | ≥1.43 µg/mL                                  | [2]       | ·      |
| Area Under the Curve<br>(AUC <sub>24</sub> ) Predictive of<br>Thrombocytopenia | ≥37.8 mg·h/L                                 | [2]       |        |

# **Experimental Protocol: Animal Pharmacokinetic Study**

This protocol provides a general framework for conducting a pharmacokinetic study of **PNU-142586** in a rodent model.

### Materials:

- Male and female rodents (e.g., Sprague-Dawley rats)
- PNU-142586
- Dosing vehicles (for intravenous and oral administration)
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- Analytical method for quantifying PNU-142586 in plasma (e.g., LC-MS/MS)[8]

### Procedure:



- Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions. Divide them into groups for different routes of administration (e.g., intravenous and oral).
- Dosing: Administer a single dose of PNU-142586 to each animal according to its assigned group and route of administration.
- Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein).
- Plasma Preparation: Process the blood samples to obtain plasma and store them at -80 °C until analysis.
- Sample Analysis: Quantify the concentration of PNU-142586 in the plasma samples using a validated analytical method.[8]
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the concentration-time curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

## Conclusion

**PNU-142586**, a major metabolite of Linezolid, is a molecule of significant toxicological interest. Its inhibitory effect on DNA topoisomerase II provides a plausible mechanism for the hematologic side effects associated with high Linezolid exposure. This technical guide consolidates the current knowledge on the chemical properties, synthesis, and biological activities of **PNU-142586**, offering a valuable resource for researchers in the fields of drug metabolism, toxicology, and new drug development. Further investigation into the specific interactions of **PNU-142586** with topoisomerase II and its downstream cellular consequences will be crucial for developing strategies to mitigate Linezolid-associated toxicities.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNU-142586 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601331#pnu-142586-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com